molecular formula C7H14N2O B582149 N-Pyrrolidin-3-ylmethyl-acetamide CAS No. 1225062-98-5

N-Pyrrolidin-3-ylmethyl-acetamide

Cat. No.: B582149
CAS No.: 1225062-98-5
M. Wt: 142.202
InChI Key: BEAWFOYVSBYVCD-ZETCQYMHSA-N
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Description

“N-Pyrrolidin-3-ylmethyl-acetamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

  • Biological Metabolite Analysis : N-(3-acetamidopropyl)pyrrolidin-2-one, a metabolite related to N-Pyrrolidin-3-ylmethyl-acetamide, has been identified in urine. A method for its determination using gas chromatography and mass spectrometric detection has been developed. This is significant for monitoring chemotherapeutic treatment in patients with high-grade non-Hodgkin lymphoma (van den Berg et al., 1986).

  • Chemical Synthesis : Research on 3-halo-4-aminopyridines reacting with acyl chlorides and triethylamine indicates a rearrangement reaction leading to pyridin-4-yl α-substituted acetamide products. This showcases a method for chemical synthesis involving a similar structural component to this compound (Getlik et al., 2013).

  • Synthesis of Heterocyclic Compounds : The synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones using 2-(1,3-thiazolidin-2-ylidene)acetamides demonstrates the utility of related compounds in creating new heterocyclic assemblies (Obydennov et al., 2017).

  • Metal Ions Complex Synthesis : The synthesis of metal ion complexes with ligands similar to this compound, such as 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide, has been researched. These complexes have potential applications in biological activity studies against bacteria like staphylococcus aureus and E.coli (Karim et al., 2005).

  • Catalytic Synthesis in Organic Chemistry : A palladium-catalyzed intramolecular allylation to pyrrolidin-2-ones has been developed, demonstrating the potential for catalytic processes involving compounds structurally related to this compound (Giambastiani et al., 1998).

  • Synthesis and Applications in Antimalarial Agents : The synthesis of 4-Aryl Pyrrolidines as novel orally efficacious antimalarial agents, specifically focusing on 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides, demonstrates the application of this compound analogs in medicinal chemistry (Meyers et al., 2019).

Properties

IUPAC Name

N-(pyrrolidin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAWFOYVSBYVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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